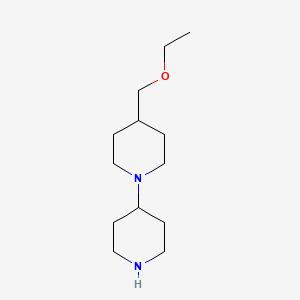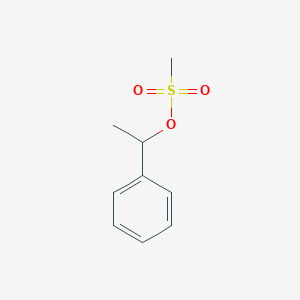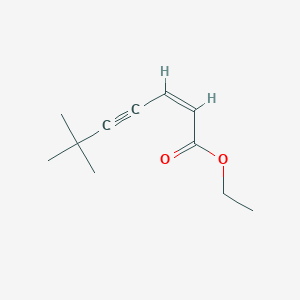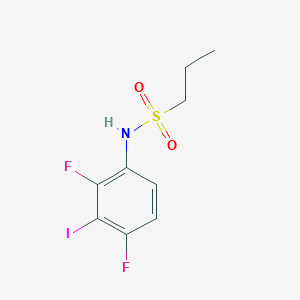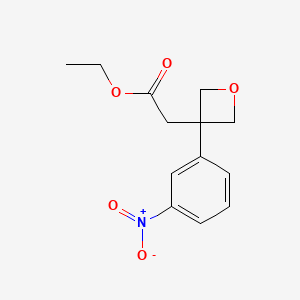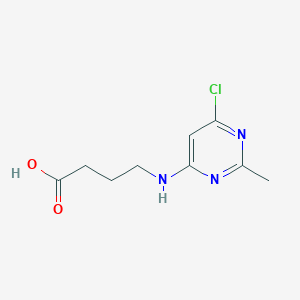![molecular formula C8H14F2N2 B13348683 5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B13348683.png)
5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Difluoro-7-methyl-2,7-diazaspiro[35]nonane is a chemical compound that belongs to the class of diazaspiro compounds These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazaspiro compound with a fluorinating agent to introduce the fluorine atoms. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in laboratory settings. The process is scaled up to accommodate higher production volumes, and additional purification steps may be employed to ensure the quality of the final product .
化学反応の分析
Types of Reactions
5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups .
科学的研究の応用
5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity and interactions with biological systems.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
作用機序
The mechanism of action of 5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane involves its interaction with molecular targets and pathways within a system. The fluorine atoms and nitrogen-containing spiro structure contribute to its reactivity and potential biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 5,5-Difluoro-2-methyl-2,7-diazaspiro[3.5]nonane
- 2,7-Diazaspiro[3.5]nonane-7-carboxylic acid, 5,5-difluoro-, 1,1-dimethylethyl ester
Uniqueness
5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane is unique due to its specific substitution pattern, which includes both fluorine atoms and a methyl group. This combination of substituents imparts distinct chemical properties and reactivity compared to other similar compounds .
特性
分子式 |
C8H14F2N2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
5,5-difluoro-7-methyl-2,7-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C8H14F2N2/c1-12-3-2-7(4-11-5-7)8(9,10)6-12/h11H,2-6H2,1H3 |
InChIキー |
KLSQVXUZQBDBET-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2(CNC2)C(C1)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


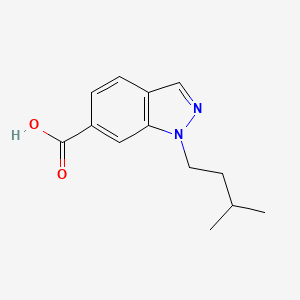

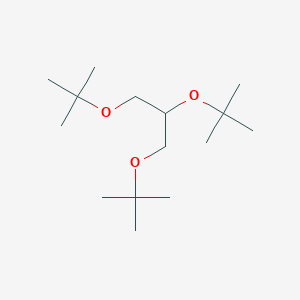

![2-(L-Prolyl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B13348624.png)
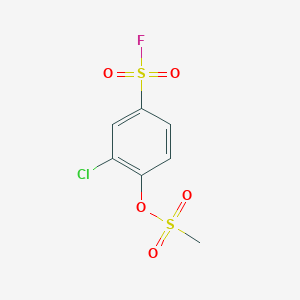

![[3-(Trifluoromethoxy)cyclohexyl]methanol](/img/structure/B13348646.png)
